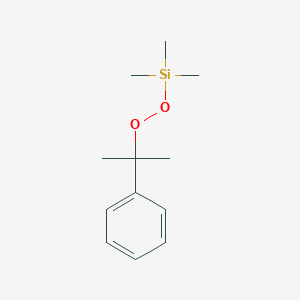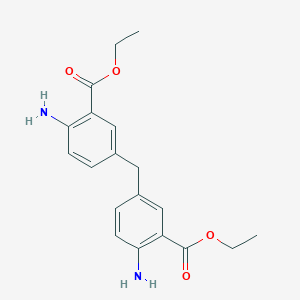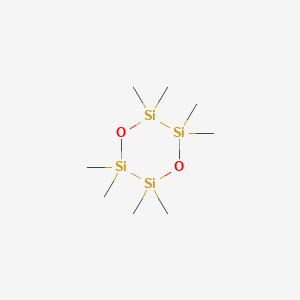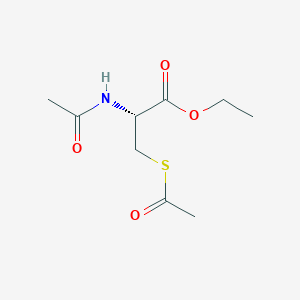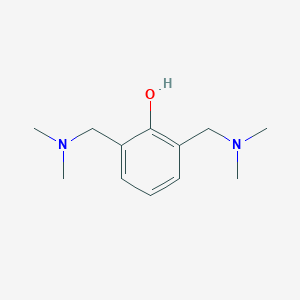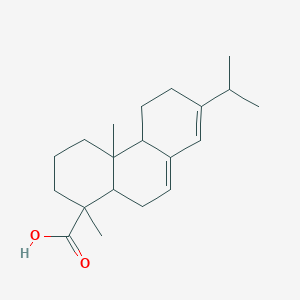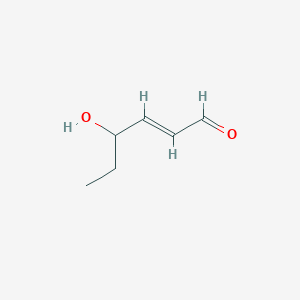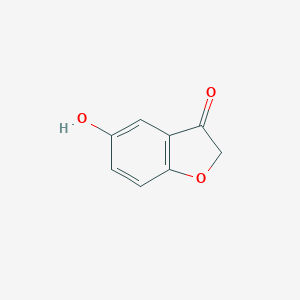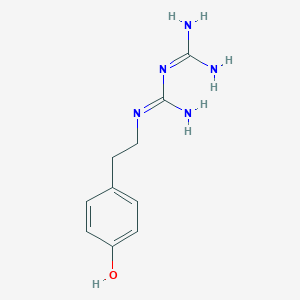
p-Hydroxyphenylethylbiguanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Hydroxyphenylethylbiguanide, also known as phenformin, is a biguanide compound that has been extensively studied for its potential therapeutic applications. Biguanides are a class of drugs that are widely used to treat type 2 diabetes, and p-Hydroxyphenylethylbiguanide is one of the oldest and most potent members of this class.
作用機序
The exact mechanism of action of p-Hydroxyphenylethylbiguanide is not fully understood, but it is believed to work by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. AMPK activation leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation. In addition, p-Hydroxyphenylethylbiguanide has been shown to activate the p53 tumor suppressor pathway, which plays a critical role in preventing the development of cancer.
Biochemical and Physiological Effects:
p-Hydroxyphenylethylbiguanide has a number of biochemical and physiological effects, including the inhibition of mitochondrial complex I, which leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). This increase in ROS production can lead to oxidative stress, which can trigger apoptosis in cancer cells. In addition, p-Hydroxyphenylethylbiguanide has been shown to reduce insulin resistance, improve glucose uptake, and decrease inflammation, making it a potential treatment for metabolic disorders.
実験室実験の利点と制限
One of the advantages of p-Hydroxyphenylethylbiguanide is that it is a relatively inexpensive and widely available compound, making it easy to obtain for research purposes. However, one of the limitations of p-Hydroxyphenylethylbiguanide is that it can be toxic at high doses, which can limit its use in certain experiments. In addition, because p-Hydroxyphenylethylbiguanide is a biguanide compound, it may have off-target effects on other cellular processes, which can complicate data interpretation.
将来の方向性
There are a number of future directions for research on p-Hydroxyphenylethylbiguanide. One area of focus is on understanding the specific mechanisms by which p-Hydroxyphenylethylbiguanide inhibits cancer cell growth and induces apoptosis. Another area of focus is on developing more potent and selective analogues of p-Hydroxyphenylethylbiguanide that can be used in clinical trials. Finally, researchers are also investigating the potential use of p-Hydroxyphenylethylbiguanide in combination with other anti-cancer drugs to enhance their efficacy.
合成法
P-Hydroxyphenylethylbiguanide can be synthesized by reacting 2-(3-hydroxyphenyl)ethylamine with cyanamide in the presence of a reducing agent. The resulting product is then treated with a base to form p-Hydroxyphenylethylbiguanide. This synthesis method is relatively simple and has been used to produce large quantities of the compound for research purposes.
科学的研究の応用
P-Hydroxyphenylethylbiguanide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-cancer properties, including the ability to inhibit cancer cell growth and induce apoptosis. In addition, p-Hydroxyphenylethylbiguanide has been investigated for its potential to treat metabolic disorders, such as type 2 diabetes and obesity.
特性
CAS番号 |
17426-94-7 |
|---|---|
製品名 |
p-Hydroxyphenylethylbiguanide |
分子式 |
C10H15N5O |
分子量 |
221.26 g/mol |
IUPAC名 |
1-(diaminomethylidene)-2-[2-(4-hydroxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C10H15N5O/c11-9(12)15-10(13)14-6-5-7-1-3-8(16)4-2-7/h1-4,16H,5-6H2,(H6,11,12,13,14,15) |
InChIキー |
PQASMWYEXAKHKQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
正規SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)O |
同義語 |
4-hydroxyphenformin 4-hydroxyphenformin dihydrochloride 4-hydroxyphenformin hydrochloride 4-hydroxyphenformin monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



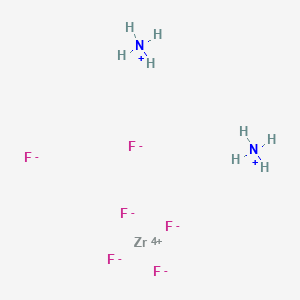
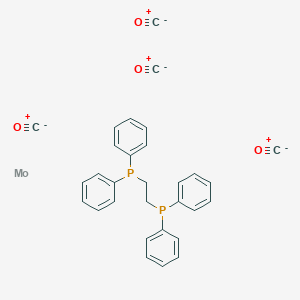
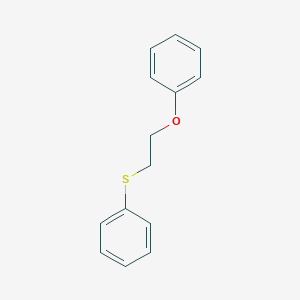
![2-[3-(Trifluoromethyl)phenyl]sulfanylbenzoic acid](/img/structure/B101341.png)
